molecular formula C14H14N2OS B4054881 N-phenyl-2-(pyridin-2-ylsulfanyl)propanamide

N-phenyl-2-(pyridin-2-ylsulfanyl)propanamide

Cat. No.: B4054881
M. Wt: 258.34 g/mol
InChI Key: UQEFJWLATZOVCF-UHFFFAOYSA-N
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Description

N-Phenyl-2-(pyridin-2-ylsulfanyl)propanamide is a sulfur-containing propanamide derivative characterized by a pyridinylsulfanyl substituent at the C2 position and a phenyl group on the amide nitrogen. This compound belongs to a broader class of N-phenylpropanamides, which are studied for their diverse pharmacological properties, including anticonvulsant, analgesic, and herbicidal activities. Its structural uniqueness lies in the combination of a sulfur atom bridging the pyridine ring and the propanamide backbone, which may influence electronic properties and biological interactions .

Properties

IUPAC Name

N-phenyl-2-pyridin-2-ylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-11(18-13-9-5-6-10-15-13)14(17)16-12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEFJWLATZOVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(pyridin-2-ylsulfanyl)propanamide typically involves the reaction of a phenyl-substituted amine with a pyridin-2-ylsulfanyl-substituted acyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(pyridin-2-ylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl and pyridin-2-ylsulfanyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-phenyl-2-(pyridin-2-ylsulfanyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-phenyl-2-(pyridin-2-ylsulfanyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Pharmacological Profiles

Compound Name Substituent at C2 Pharmacological Activity Key Reference Data
N-Phenyl-2-(pyridin-2-ylsulfanyl)propanamide Pyridin-2-ylsulfanyl Under investigation Synthesized via nucleophilic substitution; stereochemical data pending
N-Phenyl-2-((trifluoromethyl)thio)propanamide Trifluoromethylthio Not reported 87% yield, 11% enantiomeric excess (HPLC)
N-Phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide 2,5-Dioxopyrrolidinyl Anticonvulsant (hybrid derivative of ethosuximide/levetiracetam) ED₅₀ = 45 mg/kg in MES test
(2R)-N,3-Diphenyl-2-sulfanyl-propanamide Sulfanyl (no pyridine) Not reported Melting point: 71–75°C; LogP: ~2.8 (estimated)
Phenampromide (N-Phenyl-N-(1-piperidin-1-ylpropan-2-yl)propanamide) Piperidinyl Narcotic analgesic (–)-enantiomer: 3× potency of (+)-form

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethylthio group in enhances electrophilicity but reduces stereochemical control (11% ee) compared to pyridinylsulfanyl .
  • Bioisosteric Replacements : The 2,5-dioxopyrrolidinyl group in anticonvulsant derivatives mimics cyclic urea moieties in ethosuximide, suggesting bioisosteric strategies are critical for activity .
  • Stereochemistry : Enantiomeric differences in phenampromide highlight the importance of chiral centers in pharmacological efficacy .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight LogP Solubility
This compound C₁₄H₁₃N₂OS 261.33 ~2.5* Low (organic solvents)
(2R)-N,3-Diphenyl-2-sulfanyl-propanamide C₁₅H₁₅NOS 265.35 ~2.8 Insoluble in water
O-Desmethyl Prilocaine C₁₂H₁₈N₂O 214.29 1.5–2.0 High (local anesthetic)

Notes:

  • Solubility: Amino-substituted derivatives () may exhibit improved aqueous solubility due to hydrogen bonding.

Conflicts in Evidence :

  • Limited enantiomeric data for pyridinylsulfanyl derivatives vs. detailed stereochemical profiles of selanyl and piperidinyl analogs .
  • Discrepancies in reported LogP values for structurally similar compounds (e.g., vs. 14) suggest experimental variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-phenyl-2-(pyridin-2-ylsulfanyl)propanamide
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N-phenyl-2-(pyridin-2-ylsulfanyl)propanamide

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